![molecular formula C28H24N2O2S2 B14738358 N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide CAS No. 2527-62-0](/img/structure/B14738358.png)
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of benzyl groups, carbamoyl groups, and disulfanyl linkages, making it a compound of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl intermediate.
Disulfide Bond Formation: The next step involves the formation of the disulfide bond between two phenyl groups. This can be achieved through the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Final Coupling Reaction: The final step involves the coupling of the benzylcarbamoyl intermediate with the disulfide-containing compound under suitable reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Agents: Dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted benzyl derivatives
Applications De Recherche Scientifique
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the benzylcarbamoyl groups may interact with proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide can be compared with other similar compounds, such as:
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]diselanyl]benzamide: Similar structure but with a diselanyl linkage instead of a disulfanyl linkage.
N-(1-benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-benzamide: Contains a vinyl group and a fluorine atom, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of benzyl, carbamoyl, and disulfanyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
2527-62-0 |
|---|---|
Formule moléculaire |
C28H24N2O2S2 |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H24N2O2S2/c31-27(29-19-21-11-3-1-4-12-21)23-15-7-9-17-25(23)33-34-26-18-10-8-16-24(26)28(32)30-20-22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
Clé InChI |
XZDBSAMHJHMDEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


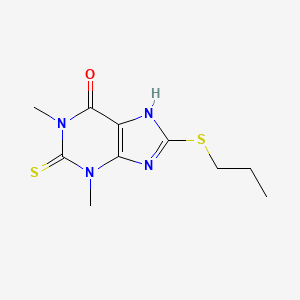

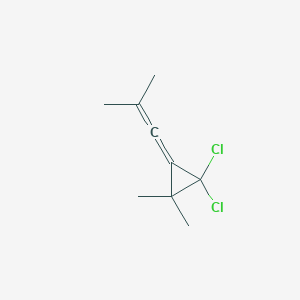

![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
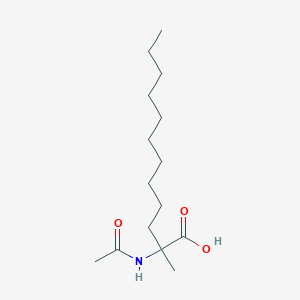
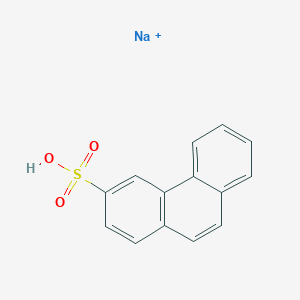
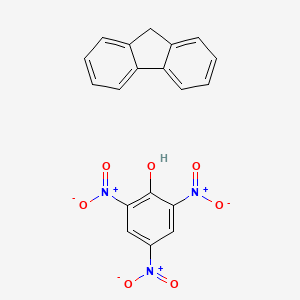
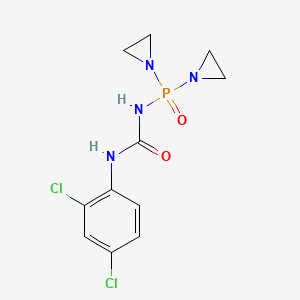
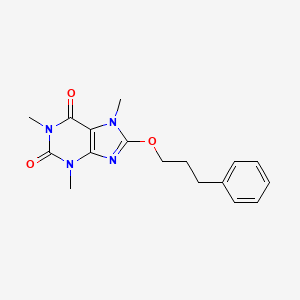

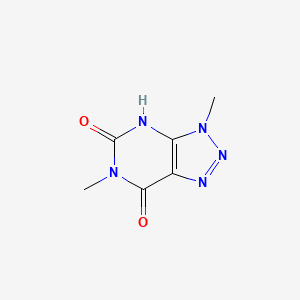
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

